molecular formula C7H14Cl2N2S B6219405 methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride CAS No. 2751620-17-2

methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride

Cat. No.: B6219405
CAS No.: 2751620-17-2
M. Wt: 229.2
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Description

Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride typically involves the reaction of 2-bromo-1-(5-methyl-1,3-thiazol-2-yl)ethanone with methylamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by crystallization or recrystallization techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

    Pathways Involved: It may inhibit or activate biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group on the amine enhances its reactivity and potential for forming various derivatives .

Properties

CAS No.

2751620-17-2

Molecular Formula

C7H14Cl2N2S

Molecular Weight

229.2

Purity

95

Origin of Product

United States

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